![molecular formula C10H11ClFN B1406165 N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine CAS No. 1543028-16-5](/img/structure/B1406165.png)
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine” consists of a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with chlorine and fluorine atoms.Scientific Research Applications
Antiviral Applications
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine: and its derivatives have shown promise in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . The compound’s potential to bind with high affinity to multiple receptors could be leveraged to develop new antiviral agents, especially in the wake of emerging viral diseases.
Anti-inflammatory Properties
The anti-inflammatory properties of compounds structurally related to N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine are well-documented. Indole derivatives, for instance, have been utilized in the development of anti-inflammatory drugs due to their ability to modulate biological pathways associated with inflammation .
Anticancer Research
Indole scaffolds, akin to N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine , are found in many synthetic drug molecules used in cancer treatment. Their ability to interact with various biological targets makes them valuable in the synthesis of compounds for anticancer research .
Antimicrobial Activity
Research has indicated that compounds with an indole nucleus, similar to N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine , possess antimicrobial properties. These compounds can be synthesized and screened for pharmacological activities against a range of microbial pathogens .
Neurological Disorders
Given the structural complexity and biological activity of N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine , it could be explored for potential applications in treating neurological disorders. Indole derivatives have been implicated in the modulation of neurotransmitter systems, which is crucial in the management of neurological conditions .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. By extension, N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine could be synthesized into derivatives that mimic or influence plant hormones, thereby contributing to agricultural research .
Antidiabetic Effects
The indole nucleus, present in compounds like N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine , has been associated with antidiabetic effects. Such compounds can be investigated for their potential to act as therapeutic agents in diabetes management .
Antimalarial Potential
Indole derivatives have shown antimalarial activity, suggesting that N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine could also be explored for its efficacy against malaria. This application is particularly relevant in the context of developing new treatments for drug-resistant strains of malaria .
Safety And Hazards
properties
IUPAC Name |
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBMZWUZTZPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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